Epichlorohydrin-d5

Catalog No.
S1529586
CAS No.
69533-54-6
M.F
C3H5ClO
M. Wt
97.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epichlorohydrin-d5

CAS Number

69533-54-6

Product Name

Epichlorohydrin-d5

IUPAC Name

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane

Molecular Formula

C3H5ClO

Molecular Weight

97.55 g/mol

InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D

InChI Key

BRLQWZUYTZBJKN-UXXIZXEISA-N

SMILES

C1C(O1)CCl

Synonyms

2-(Chloromethyl)oxirane-d5; (Chloromethyl)ethylene-d5 Oxide; (Chloromethyl)oxirane-d5; (RS)-Epichlorhydrin-d5; (+/-)-Epichlorohydrin-d5; 1,2-Epoxy-3-chloropropane-d5; 1-Chloro-2,3-epoxypropane-d5; 2,3-Epoxypropyl Chloride-d5; Glycerol Epichlorohydrin

Canonical SMILES

C1C(O1)CCl

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H]

The exact mass of the compound Epichlorohydrin-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Epichlorohydrin-d5 is the deuterated isotopologue of epichlorohydrin (ECH), a widely used organochlorine compound and a precursor for epoxy resins, synthetic glycerin, and various polymers. While chemically similar to its non-labeled counterpart, Epichlorohydrin-d5 possesses a stable isotopic label, making it an indispensable tool for applications requiring precise mass differentiation. Its primary procurement driver is its function as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of epichlorohydrin in complex matrices, such as environmental, food contact, and biological samples.

Substituting Epichlorohydrin-d5 with standard, non-deuterated epichlorohydrin is functionally impossible for its intended applications. The core value of this compound lies in its mass difference relative to the natural abundance form. In mass spectrometry-based quantitative methods, such as GC-MS or LC-MS, this mass shift allows it to be distinguished from the target analyte. Using unlabeled epichlorohydrin as an internal standard would make it indistinguishable from the analyte, leading to complete failure of the analytical method. Similarly, in mechanistic studies, the deuterium label acts as a tracer; replacing it with the unlabeled compound would render the experiment unable to track the molecule's fate.

Enabling Accurate Quantification in Complex Matrices via Isotope Dilution GC-MS

Epichlorohydrin-d5 is essential as an internal standard for the accurate quantification of epichlorohydrin (ECH) in challenging samples like drinking water. In methods using isotope dilution gas chromatography-mass spectrometry (GC-MS), the mass difference between the analyte (ECH) and the standard (ECH-d5) allows for precise correction of matrix effects and variations in sample preparation and injection volume. Unlabeled standards, such as fluorobenzene, can be used but do not co-elute and may not behave identically to ECH during extraction and analysis, introducing potential inaccuracies that are overcome by using a stable isotope-labeled standard.

Evidence DimensionAnalyte Quantification Principle
Target Compound DataCo-elutes with analyte and is distinguished by a unique mass-to-charge (m/z) ratio, enabling precise correction for matrix and system variability.
Comparator Or BaselineNon-isotopic internal standards (e.g., fluorobenzene): Have different retention times and chemical properties, leading to less accurate correction for analyte loss during sample processing.
Quantified DifferenceThe mass difference (5 Daltons) provides a distinct, non-interfering signal for the internal standard, which is the basis for the superior accuracy of the isotope dilution method.
ConditionsIsotope dilution gas chromatography-mass spectrometry (GC-MS) for trace-level analysis of epichlorohydrin in water samples.

For regulatory compliance and quality control, using Epichlorohydrin-d5 ensures the highest accuracy and reproducibility in quantifying trace levels of epichlorohydrin contamination.

Precursor for Mechanistic Studies and Metabolic Tracing

The use of deuterated compounds extends beyond analytical standards into fundamental process and metabolic research. Incorporating deuterium-labeled reagents like Epichlorohydrin-d5 allows researchers to trace reaction pathways and understand metabolic 'soft spots' in drug discovery. For example, using a deuterated precursor in a multi-component reaction can yield a deuterated product with no scrambling of the label. This allows for precise determination of reaction mechanisms and can be used to create drug analogs with potentially improved pharmacokinetic profiles due to the kinetic isotope effect—a capability impossible with unlabeled epichlorohydrin.

Evidence DimensionMechanistic Information Gain
Target Compound DataAllows for tracking of the molecular fragment through reaction steps or metabolic pathways via mass spectrometry or NMR, elucidating mechanisms.
Comparator Or BaselineUnlabeled Epichlorohydrin: Provides no mechanism-distinguishing information, as all fragments are of natural isotopic abundance.
Quantified DifferenceEnables differentiation between reaction pathways and identification of metabolites, which is otherwise not possible.
ConditionsMulti-component organic synthesis; in-vitro metabolic stability assays.

For R&D in synthesis and drug discovery, this compound is a critical tool for process optimization and designing molecules with enhanced metabolic stability.

Regulatory Compliance Testing for Food Contact Materials

Used as an internal standard to quantify epichlorohydrin leaching from epoxy resin coatings in food and beverage cans, ensuring compliance with safety regulations where high accuracy at trace levels is mandatory.

Environmental Monitoring of Water Quality

Ideal for inclusion in certified reference materials and for daily use in environmental labs performing quantitative analysis of epichlorohydrin in drinking water, groundwater, and wastewater, as required by health and safety standards.

Pharmacokinetic and Toxicology Studies

Serves as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of epichlorohydrin or related compounds, providing critical data for toxicology and occupational exposure assessments.

Reaction Pathway Elucidation in Polymer Chemistry

Employed as a starting material in the synthesis of polymers or specialty chemicals to track the incorporation and reactivity of the epichlorohydrin moiety, aiding in the optimization of manufacturing processes and understanding of side-product formation.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Dates

Last modified: 08-15-2023

Explore Compound Types